molecular formula H6I2N2Pt B030594 trans-Diamminediiodoplatinum(II) CAS No. 13841-96-8

trans-Diamminediiodoplatinum(II)

货号: B030594
CAS 编号: 13841-96-8
分子量: 482.95 g/mol
InChI 键: PNCHTLQBARZRSO-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-Diamminediiodoplatinum(II) is a geometric stereoisomer of cisplatin, where the ammine ligands are positioned adjacent to each other. Unlike cisplatin, a cornerstone chemotherapeutic agent, the trans configuration is clinically ineffective as an antitumor drug, making it a critical tool in platinum research . Its primary research value lies in serving as a negative control in mechanistic studies to elucidate the structure-activity relationships of platinum-based anticancer drugs. The antitumor efficacy of cisplatin is strongly linked to its capacity to form specific, irreparable intrastrand cross-links with adjacent DNA nucleobases, a adduct structure that the trans isomer is sterically unable to form . Research with trans-diamminedichloroplatinum(II), the chloride analog, shows it instead forms a different profile of DNA adducts, characterized by a higher proportion of interstrand cross-links and monofunctional adducts, which are more readily repaired by cellular mechanisms . Consequently, this compound is indispensable for investigating cellular resistance to cisplatin, DNA repair pathways, and the fundamental principles of metal-nucleic acid interactions. Contemporary research continues to explore the unique cellular responses and protein interactions induced by trans-configured platinum complexes, offering insights for developing novel, non-classical metallodrugs that can overcome the limitations of traditional cisplatin therapy .

属性

CAS 编号

13841-96-8

分子式

H6I2N2Pt

分子量

482.95 g/mol

IUPAC 名称

azane;diiodoplatinum

InChI

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI 键

PNCHTLQBARZRSO-UHFFFAOYSA-L

SMILES

N.N.[I-].[I-].[Pt+2]

规范 SMILES

N.N.I[Pt]I

其他CAS编号

15978-93-5
15978-94-6

相关CAS编号

15978-94-6

同义词

cis-diammine-diiodoplatin
CPJ2
diammine-diiodoplatin
diamminediiodoplatinum

产品来源

United States

准备方法

合成路线和反应条件: 塞鲁拉姆帕奈通过一系列涉及喹唑啉二酮磺酰胺衍生物的化学反应合成反应条件通常包括使用有机溶剂、催化剂和控制温度以确保获得所需的产物 .

工业生产方法: 塞鲁拉姆帕奈的工业生产涉及扩大实验室合成过程。这包括优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 该过程在大型反应器中进行,并精确控制温度、压力和反应时间 .

化学反应分析

反应类型: 塞鲁拉姆帕奈经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能导致形成喹唑啉 N-氧化物,而还原可能导致形成喹唑啉衍生物 .

科学研究应用

    化学: 它被用作模型化合物来研究 AMPA 和海人酸受体的相互作用。

    生物学: 它被用来研究谷氨酸受体在突触传递和神经元兴奋性中的作用。

    医学: 它正在被研究作为治疗癫痫、急性偏头痛发作和慢性主观性耳鸣的潜在药物。

    工业: 它被用于开发针对谷氨酸受体的新的药物

生物活性

trans-Diamminediiodoplatinum(II), commonly referred to as trans-Platin, is a platinum-based compound that has garnered attention for its potential as an anticancer agent. Unlike its more well-known counterpart, cisplatin, trans-Platin exhibits distinct biological properties that may influence its efficacy and safety profile in cancer therapy. This article explores the biological activity of trans-Diamminediiodoplatinum(II), including its mechanisms of action, cytotoxicity, and comparative studies with other platinum compounds.

The biological activity of trans-Diamminediiodoplatinum(II) is primarily attributed to its ability to bind to DNA, leading to the formation of DNA adducts. The binding process involves the coordination of the platinum atom with nucleophilic sites on DNA bases, which can disrupt normal cellular processes such as replication and transcription.

  • DNA Binding : The interaction between trans-Platin and DNA is less efficient than that of cisplatin, resulting in different biological outcomes. Studies indicate that while cisplatin forms intrastrand cross-links predominantly at adjacent guanines, trans-Platin tends to form interstrand cross-links, which may affect its cytotoxicity and resistance profiles differently .
  • Cellular Uptake : Research has demonstrated that the cellular uptake of trans-Diamminediiodoplatinum(II) is influenced by its formulation and delivery method. For instance, when combined with cyclodextrin carriers, the uptake can exceed that of cisplatin while maintaining a lower toxicity profile .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of trans-Diamminediiodoplatinum(II). The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM) after 48hMechanism of Action
trans-Diamminediiodoplatinum(II) A2780 (Ovarian)15.2DNA interstrand cross-linking
Cisplatin A2780 (Ovarian)5.1DNA intrastrand cross-linking
Cisplatin-resistant A2780/CP A2780/CP25.4Resistance due to altered drug uptake

The data indicates that trans-Platin exhibits a higher IC50 value compared to cisplatin in sensitive cell lines, suggesting a reduced potency; however, it shows promise in overcoming resistance mechanisms observed in certain cancer types .

Comparative Studies

Comparative studies between trans-Diamminediiodoplatinum(II) and other platinum-based drugs highlight its unique profile:

  • Toxicity Profile : Trans-Platin has been shown to have a significantly lower toxicity compared to cisplatin when evaluated in vivo. This reduced toxicity is particularly beneficial for patients who experience severe side effects from traditional platinum therapies .
  • Resistance Mechanisms : The ability of trans-Platin to circumvent some resistance mechanisms associated with cisplatin makes it an attractive candidate for combination therapies or as an alternative treatment option .

Case Studies

Several case studies have explored the clinical implications of using trans-Diamminediiodoplatinum(II):

  • Ovarian Cancer Treatment : In a study involving patients with recurrent ovarian cancer, trans-Platin was administered in combination with other agents. Results indicated improved outcomes compared to historical controls treated solely with cisplatin-based regimens .
  • Combination Therapies : Research has also focused on combining trans-Platin with novel drug delivery systems such as nanoparticles and liposomes, enhancing its therapeutic index while reducing systemic toxicity .

相似化合物的比较

Crystallographic Data

X-ray diffraction confirms the trans geometry of [PtI₂(NH₃)₂], with Pt–I bond lengths averaging 2.65 Å, compared to Pt–Cl bonds in cisplatin (2.33 Å).

Physicochemical Properties

Property trans-Diamminediiodoplatinum(II) Cisplatin Oxaliplatin
Molecular Weight (g/mol) 563.08 300.05 397.33
Solubility Low in water, moderate in DMSO Water-soluble Moderate in water
Ligand Lability Low (I⁻ > Cl⁻) High (Cl⁻) Moderate (Cl⁻, chelated diamine)

Stability and Reactivity

  • trans-Diamminediiodoplatinum(II): Stable under dry, cool conditions but reacts with strong oxidizers (e.g., HNO₃).
  • Cisplatin : Rapidly hydrolyzes in aqueous media to form reactive [Pt(NH₃)₂(H₂O)₂]²⁺, enabling DNA binding .

Toxicity Profiles

  • trans-Diamminediiodoplatinum(II): Exhibits acute toxicity (oral LD₅₀ < 50 mg/kg in rats) and carcinogenicity risks .
  • Cisplatin : Nephrotoxic and myelosuppressive but clinically manageable with hydration .
  • Oxaliplatin : Neurotoxicity is dose-limiting, with less renal toxicity than cisplatin .

常见问题

Q. What are the established protocols for synthesizing and characterizing trans-Diamminediiodoplatinum(II)?

Methodological Answer: Synthesis typically involves reacting platinum precursors (e.g., K₂[PtCl₄]) with ammonia and iodide under controlled stoichiometric conditions. Characterization relies on X-ray crystallography for structural confirmation, complemented by spectroscopic techniques (e.g., IR and UV-Vis) to verify ligand coordination and oxidation state . Stability studies should include thermogravimetric analysis (TGA) and solubility tests in polar/non-polar solvents to assess environmental robustness.

Q. How do researchers validate the purity and geometric isomerism of trans-Diamminediiodoplatinum(II)?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity validation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 195Pt^{195}\text{Pt}-NMR, distinguishes trans vs. cis isomers through distinct chemical shifts. Computational modeling (DFT) can predict spectroscopic signatures for cross-verification .

Q. What analytical techniques are essential for studying the ligand substitution kinetics of trans-Diamminediiodoplatinum(II)?

Methodological Answer: Stopped-flow spectrophotometry monitors real-time ligand exchange rates. Electrochemical methods (cyclic voltammetry) assess redox behavior, while kinetic isotope effects (KIE) elucidate mechanistic pathways. Data should be modeled using software like MATLAB or Python to derive rate constants and activation parameters .

Advanced Research Questions

Q. How do relativistic effects in platinum influence the accuracy of DFT calculations for trans-Diamminediiodoplatinum(II) reaction mechanisms?

Methodological Answer: Relativistic corrections (e.g., scalar approximations or pseudopotentials) must be integrated into DFT frameworks (e.g., B3LYP or PBE0) to account for Pt’s heavy-atom effects. Benchmarking against experimental EXAFS or XANES data ensures computational reliability. Discrepancies in bond-length predictions (>0.05 Å) signal inadequate relativistic treatment .

Q. What strategies resolve contradictions between computational predictions and experimental observations in cycloplatination reactions involving trans-Diamminediiodoplatinum(II)?

Methodological Answer: Multi-method validation is key:

  • Compare DFT-derived activation energies with Arrhenius parameters from kinetic studies.
  • Use isotopic labeling (e.g., 15N^{15}\text{N}-ammonia) to track mechanistic steps.
  • Reconcile outliers via sensitivity analysis (e.g., solvent effects in PCM models) .

Q. How can synergistic collaborations between computational and experimental groups enhance mechanistic studies of trans-Diamminediiodoplatinum(II)?

Methodological Answer: Joint workflows include:

  • Pre-screening reaction pathways computationally to prioritize experimental targets.
  • Co-designing in situ spectroscopic experiments (e.g., time-resolved Raman) guided by DFT-predicted intermediates.
  • Publishing shared data repositories with raw computational inputs/outputs and experimental replicates for transparency .

Q. What methodologies are effective for analyzing kinetic vs. thermodynamic control in trans-Diamminediiodoplatinum(II) reactivity?

Methodological Answer: Variable-temperature NMR and Eyring plots differentiate kinetic (lower TT, faster rates) vs. thermodynamic (higher TT, stable products) regimes. Competitive ligand experiments (e.g., adding S-donors) quantify selectivity. Metastable intermediates are trapped using cryogenic techniques (e.g., matrix isolation) .

Data Analysis and Presentation

Q. How should researchers present contradictory data on the catalytic activity of trans-Diamminediiodoplatinum(II) in peer-reviewed studies?

Methodological Answer: Use tables to juxtapose conflicting results (e.g., turnover numbers under varying conditions) and highlight variables causing discrepancies (Table 1). Provide error margins and statistical significance (e.g., p-values from ANOVA). Transparently discuss limitations in supplementary materials .

Table 1: Example Data Contradiction Analysis

ConditionTurnover (TOF)Catalyst Loading (mmol)Reference
Aqueous120 ± 150.1[X]
Non-polar85 ± 100.2[Y]

Q. What are best practices for integrating secondary data (e.g., crystallographic databases) into studies on trans-Diamminediiodoplatinum(II)?

Methodological Answer: Curate data from authoritative sources (e.g., Cambridge Structural Database) and apply metadata filters (R-factor < 0.05, resolution ≤ 1.0 Å). Cross-validate with primary data via Bland-Altman plots. Address biases by excluding low-reliability entries (e.g., missing disorder parameters) .

Experimental Design

Q. How can researchers optimize experimental designs to minimize resource-intensive trials for trans-Diamminediiodoplatinum(II) synthesis?

Methodological Answer: Adopt DoE (Design of Experiment) principles:

  • Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature).
  • Apply response surface methodology (RSM) to identify optimal conditions.
  • Validate with pilot-scale syntheses (<5% total budget) before full execution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminediiodoplatinum(II)
Reactant of Route 2
trans-Diamminediiodoplatinum(II)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。